molecular formula C9H13NO3S B174123 4-Propoxybenzenesulfonamide CAS No. 1135-01-9

4-Propoxybenzenesulfonamide

Cat. No. B174123
CAS RN: 1135-01-9
M. Wt: 215.27 g/mol
InChI Key: GWLVKQMJYAXAFM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Propoxybenzenesulfonamide consists of a benzene ring substituted with a propoxy group and a sulfonamide group .


Physical And Chemical Properties Analysis

4-Propoxybenzenesulfonamide is a powder at room temperature . Its physical and chemical properties would be similar to other sulfonamides, which include color, density, hardness, and melting and boiling points .

Scientific Research Applications

Cancer Therapeutic Development

4-Propoxybenzenesulfonamides, as part of a broader class of arylsulfonamide analogs, have shown potential in cancer therapy. Specifically, they have been investigated for their role in inhibiting the HIF-1 pathway, which can antagonize tumor growth. Structural modifications of these compounds are being explored to optimize their function and pharmacology in cancer therapeutics (Mun et al., 2012).

Herbicidal Activity

The herbicidal properties of 4-Propoxybenzenesulfonamides and their derivatives have been extensively studied. For example, certain arylsulfonamide derivatives have demonstrated effective herbicidal activities, highlighting their potential utility in agricultural science (De, 2003).

Antimicrobial Properties

Research has shown that sulfonamide derivatives, including those related to 4-Propoxybenzenesulfonamides, possess significant antimicrobial properties. These compounds have been tested against various bacterial strains, revealing their potential as therapeutic agents for bacterial infections (Bliss & Long, 1937).

Pharmaceutical Synthesis and Development

4-Propoxybenzenesulfonamides are instrumental in the synthesis of various pharmaceutical compounds. They serve as key intermediates and protecting groups in the synthesis of secondary amines and other pharmacologically active compounds. Their role in such syntheses has implications for drug design and development (Fukuyama et al., 1995).

Catalysis and Chemical Reactions

These compounds also find applications in catalysis, particularly in oxidation reactions. For instance, certain sulfonamide-substituted compounds have been used as catalysts in the oxidation of olefins, demonstrating their versatility in chemical synthesis (Işci et al., 2014).

Anti-Inflammatory Agents

In the medical field, derivatives of 4-Propoxybenzenesulfonamides have been evaluated for their anti-inflammatory properties. This research contributes to the development of new nonsteroidal anti-inflammatory drugs (NSAIDs) (Mahdi, 2017).

Enzyme Inhibition for Therapeutic Applications

These compounds have been studied for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, important for therapeutic interventions in diseases like Alzheimer's (Soyer et al., 2016).

Solubility and Solution Thermodynamics

Understanding the solubility and thermodynamics of sulfonamides, including 4-Propoxybenzenesulfonamides, in various solvents is crucial for their application in pharmaceutical formulations and chemical synthesis (Asadi et al., 2020).

Antibacterial and Anti-Inflammatory Potential

Some sulfonamide derivatives have shown promise as antibacterial agents and inhibitors of lipoxygenase, an enzyme involved in inflammatory processes. This research expands the potential therapeutic applications of these compounds (Abbasi et al., 2017).

Antimycobacterial Agents

Certain sulfonamide derivatives have been developed as sources of sulfur dioxide for use as antimycobacterial agents, showing higher potency than some clinical agents (Malwal et al., 2012).

Safety And Hazards

The safety data sheet for 4-Propoxybenzenesulfonamide indicates that it may be harmful if swallowed . It is recommended to avoid breathing dust, to wear protective gloves/clothing/eye protection/face protection, and to get medical advice/attention if exposed or concerned .

properties

IUPAC Name

4-propoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3S/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12/h3-6H,2,7H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLVKQMJYAXAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Propoxybenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Dadvar, M O'Flaherty, A Scholten, K Rumpel… - Molecular …, 2009 - pubs.rsc.org
The starting point for the discovery and development of new drugs is the design of molecules that bind to their target proteins with high specificity. Here we describe a systematic …
Number of citations: 32 pubs.rsc.org
P Dadvara, M O'Flahertya, A Scholtena… - Probing the drug … - dspace.library.uu.nl
The starting point for the discovery and development of new drugs is the design of molecules that bind to their target proteins with high specificity. Here we describe a systematic …
Number of citations: 2 dspace.library.uu.nl
F Carta, LDC Mannelli, M Pinard, C Ghelardini… - Bioorganic & medicinal …, 2015 - Elsevier
… In this study, 4-ethoxybenzenesulfonamide (2a), 4-propoxybenzenesulfonamide (2b) and 4-(allyloxy)benzenesulfonamide (2d) were co-crystallized with CA II. A 600 mM concentration …
Number of citations: 142 www.sciencedirect.com
A Medvedev, A Kopylov, O Buneeva, V Zgoda… - …, 2012 - Wiley Online Library
… for immobilization to NHS-activated Sepharose beads, N(6-aminohexyl)-3-(1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyra zolo-[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide (PF-…
M Chan, FS Lao, PJ Chu, J Shpigelman… - Journal of medicinal …, 2019 - ACS Publications
Agents that safely induce, enhance, or sustain multiple innate immune signaling pathways could be developed as potent vaccine adjuvants or coadjuvants. Using high-throughput …
Number of citations: 7 pubs.acs.org
JW Yang, ST Han, YS Kim, SH Song, BR Kim… - Transplantation …, 2010 - Elsevier
BACKGROUND: The mechanism of cyclosporine (CsA)–induced nephrotoxicity has been suggested to be vasoconstriction due to reduced nitric oxide (NO), providing tissue fibrosis by …
Number of citations: 17 www.sciencedirect.com
C Mustazza, A Borioni, AL Rodomonte… - … of pharmaceutical and …, 2014 - Elsevier
Novel synthetic analogs of Sildenafil are constantly detected as adulterants in counterfeit drugs and dietary supplements. Their intake constitutes a serious health hazard as side effects …
Number of citations: 45 www.sciencedirect.com
A Quattropani, J Dorbais, D Covini… - Journal of medicinal …, 2005 - ACS Publications
We report a novel chemical class of potent oxytocin receptor antagonists showing a high degree of selectivity against the closely related vasopressin receptors (V1a, V1b, V2). An initial …
Number of citations: 37 pubs.acs.org
HO Ammar, MI Tadros, NM Salama… - IEEE Transactions on …, 2019 - ieeexplore.ieee.org
… and its chemical name is3-(1-methyl-7-oxo-3-propyl6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(methylpyrrolidin-2yl)ethyl]-4-propoxybenzenesulfonamide. It is considered insoluble in water …
Number of citations: 3 ieeexplore.ieee.org
MA Rezvanfar, HR Rahimi… - Expert Opinion on Drug …, 2012 - Taylor & Francis
Introduction: ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is an important aspect of all drug developments. The pharmaceutical industry must always …
Number of citations: 15 www.tandfonline.com

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